N-(3-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C17H13FN4O3 and its molecular weight is 340.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihypertensive Activity
Research into nonpeptide angiotensin II receptor antagonists has led to the development of a new series of compounds, including N-(biphenylylmethyl)imidazoles, which demonstrate potent antihypertensive effects upon oral administration. These compounds, which differ from N-(benzamidobenzyl)imidazoles by having an acidic group at the 2'-position of the biphenyl, showing both high affinity for the angiotensin II receptor and good oral potency. This research underlines the potential therapeutic applications of similar imidazole derivatives in treating hypertension (Carini et al., 1991).
Neuroimaging Agents
Fluorinated derivatives of WAY 100635, including those with modifications in the benzoyl and nitrobenzyl groups, have been synthesized for use as neuroimaging agents. These compounds, when labeled with fluorine-18, have shown promise for assessing serotonin levels and 5-HT1A receptor distribution in the brain, highlighting the role of such imidazole derivatives in developing diagnostic tools for neurological conditions (Lang et al., 1999).
Organic Synthesis
In the realm of organic synthesis, the solid-phase synthesis of substituted benzodiazepinones using 4-fluoro-3-nitrobenzoic acid has been described. This method involves various steps, including aromatic substitution, reduction, hydrolysis, and cyclization, to yield the desired products. Such research showcases the utility of imidazole and nitrobenzyl derivatives in synthesizing complex organic molecules (Lee et al., 1999).
Antifungal and Antibacterial Agents
Novel imidazole derivatives have been synthesized and tested for their antifungal and antibacterial properties. One such compound, N-cyclohexyl-2-imino-3-(4-nitrophenyl)imidazolidine-1-carboxamide, displayed moderate activity against Candida albicans, suggesting the potential of these compounds in developing new antimicrobial agents (Wróbel et al., 2015).
Anticancer Agents
The synthesis of benzimidazole-based compounds, such as methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, with potent antileukemic activity, highlights the potential of N-(3-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide derivatives in cancer research. These compounds offer a rapid synthesis route and hold promise as novel druggable compounds for cancer treatment (Jagadeesha et al., 2023).
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3/c18-13-2-1-3-14(8-13)20-17(23)16-10-21(11-19-16)9-12-4-6-15(7-5-12)22(24)25/h1-8,10-11H,9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKXDZFJHDWZRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.